1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2,2,2-TRIFLUORO-1-ETHANONE
Description
1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2,2,2-TRIFLUORO-1-ETHANONE is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of an ethoxyphenyl group, a piperazine ring, and a trifluoroethanone moiety.
Properties
IUPAC Name |
1-[4-(2-ethoxyphenyl)piperazin-1-yl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2/c1-2-21-12-6-4-3-5-11(12)18-7-9-19(10-8-18)13(20)14(15,16)17/h3-6H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZCRVDIHJSHCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2,2,2-TRIFLUORO-1-ETHANONE typically involves the reaction of 2-ethoxyphenylpiperazine with a trifluoroacetylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2,2,2-TRIFLUORO-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Hydrolysis: The trifluoroethanone moiety can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.
Scientific Research Applications
1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2,2,2-TRIFLUORO-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as a ligand for adrenergic receptors.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2,2,2-TRIFLUORO-1-ETHANONE involves its interaction with specific molecular targets, such as adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved may include signal transduction mechanisms that alter cellular responses.
Comparison with Similar Compounds
1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2,2,2-TRIFLUORO-1-ETHANONE can be compared with other piperazine derivatives, such as:
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also target adrenergic receptors and have similar pharmacological profiles.
Trazodone: A well-known piperazine derivative used as an antidepressant.
Naftopidil: Another piperazine derivative used to treat benign prostatic hyperplasia.
The uniqueness of this compound lies in its specific structural features, such as the trifluoroethanone moiety, which may confer distinct biological activities and pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
